

# An In-depth Technical Guide on the Physical Properties of 4-Bromobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-bromobenzonitrile** (CAS No. 623-00-7). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for property determination, and key safety information.

## Introduction

**4-Bromobenzonitrile**, also known as p-bromobenzonitrile, is an aromatic organic compound featuring a benzene ring substituted with a bromine atom and a nitrile group at the para positions.[1][2] This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystal materials. [1][2][3] Its reactivity, driven by the presence of both the bromine and nitrile functional groups, allows for its use in various chemical reactions, including nucleophilic substitutions and crosscoupling reactions like the Suzuki coupling.[1][2] An accurate understanding of its physical properties is critical for its handling, application in synthetic routes, and for the characterization of its derivatives.

# **Quantitative Data Summary**

The physical and chemical properties of **4-bromobenzonitrile** are summarized in the tables below for easy reference and comparison.



Table 1: Molecular Properties and Identifiers

Property	Value
CAS Number	623-00-7[4]
Molecular Formula	C7H4BrN[4][5]
Molecular Weight	182.02 g/mol [4][6]
IUPAC Name	4-bromobenzonitrile[4][6]
Synonyms	p-Bromobenzonitrile, 1-Bromo-4- cyanobenzene[4][7]
InChI Key	HQSCPPCMBMFJJN-UHFFFAOYSA-N[4][8]

| SMILES | BrC1=CC=C(C=C1)C#N[4][9] |

Table 2: Thermophysical Properties

Property	Value
Appearance	White to light yellow crystalline solid or powder[1][5]
Melting Point	110-115 °C[3][5][8]
Boiling Point	235-237 °C[4][8][9]
Density	1.562 g/cm <sup>3</sup> [3][5]
Flash Point	130 °C (266 °F)[3][4]

| Refractive Index | ~1.5999 (estimate)[3] |

Table 3: Solubility Profile



Solvent	Solubility
Water	Very slightly soluble (0.2 g/L)[3][4]
Alcohol	Soluble[3][4]
Ether	Soluble[3][4]
Methanol	Soluble
Acetone	Soluble[1]

| Dichloromethane | Soluble[2] |

Table 4: Spectroscopic Data

Technique	Description
<sup>1</sup> H NMR	Spectra available in public databases.[10] [11]
<sup>13</sup> C NMR	Spectra available in public databases.[6][12]
Infrared (IR)	Spectra available, showing characteristic nitrile (C≡N) stretch.[6][7]
Mass Spec (MS)	GC-MS data available in public databases.[6]

| Raman | FT-Raman spectra available in public databases.[6][12] |

Table 5: Key Safety and Toxicological Data



Parameter	Value
GHS Classification	Acute Toxicity, Oral (Category 3/4); Skin Irritation (Category 2); Eye Irritation (Category 2)[13][14]
Hazard Statements	H301/H302: Toxic or harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation[13][15]
Signal Word	Danger / Warning[13][14]
LD50 (Oral, Mouse)	237 mg/kg[13][16]

| UN Number | 3439[4] |

# **Experimental Protocols**

The determination of physical properties such as melting point, boiling point, and solubility are fundamental for verifying the identity and purity of a substance. Below are detailed methodologies for these key experiments.

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[17]

#### Methodology:

- Sample Preparation: Ensure the **4-bromobenzonitrile** sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube (sealed at one end) by tapping the open end into the sample pile.[18][19] Pack the solid into the bottom of the tube by tapping or dropping it through a long glass tube.[18]
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[19][20]
- Heating and Observation:

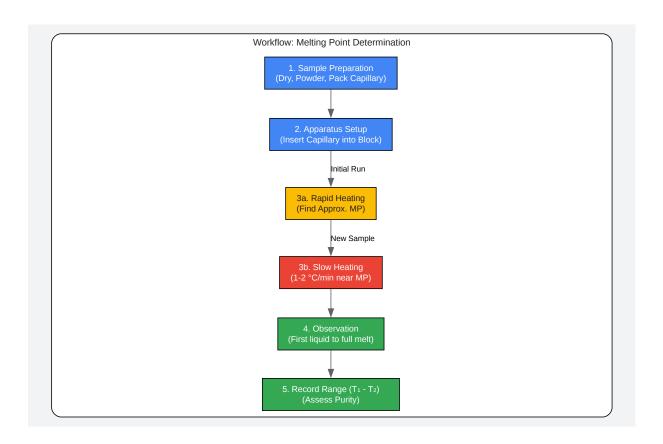
## Foundational & Exploratory





- For an unknown or to find an approximate range, heat the sample rapidly (10-20 °C/min).
   [20]
- For an accurate measurement, allow the block to cool and repeat with a new sample. Set the starting temperature to about 15-20 °C below the approximate melting point.[18][20]
- Heat slowly at a rate of 1-2 °C per minute near the melting point.[17][19]
- Data Recording: Record the temperature at which the first drop of liquid appears (T<sub>1</sub>) and the temperature at which the entire sample becomes a clear liquid (T<sub>2</sub>). The melting range is T<sub>1</sub> -T<sub>2</sub>.[17]





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Caption: Workflow for determining melting point via the capillary method.

This micro-method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[21]

Methodology:

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• Sample Preparation: Since **4-bromobenzonitrile** is a solid at room temperature, it must first be melted. Fill a small test tube (e.g., Durham tube) to about half-full with the molten sample.

#### Apparatus Setup:

- Place a capillary tube (sealed at one end) into the test tube with the open end down.
- Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[22][23]
- Clamp the thermometer assembly in a Thiele tube filled with mineral oil, so that the heattransfer arm is exposed for heating.

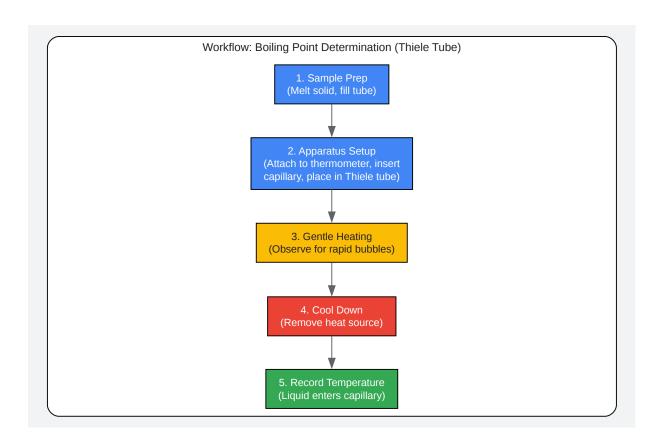
#### Heating and Observation:

- Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.
   Convection currents will ensure uniform heating of the oil bath.[23]
- As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating
  until a rapid and continuous stream of bubbles emerges from the capillary tip.[22][23] This
  indicates the vapor pressure of the sample has exceeded the external pressure.

#### Data Recording:

- Remove the heat source and allow the apparatus to cool slowly.
- The stream of bubbles will slow and eventually stop. The exact moment the last bubble exits and the liquid is drawn back into the capillary tube is the point where the sample's vapor pressure equals the atmospheric pressure.[23]
- Record the temperature at this moment. This is the boiling point.





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Caption: Workflow for micro boiling point determination using a Thiele tube.

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a liquid.[24] It involves agitating an excess of the solid with the solvent until saturation is reached.

Methodology:

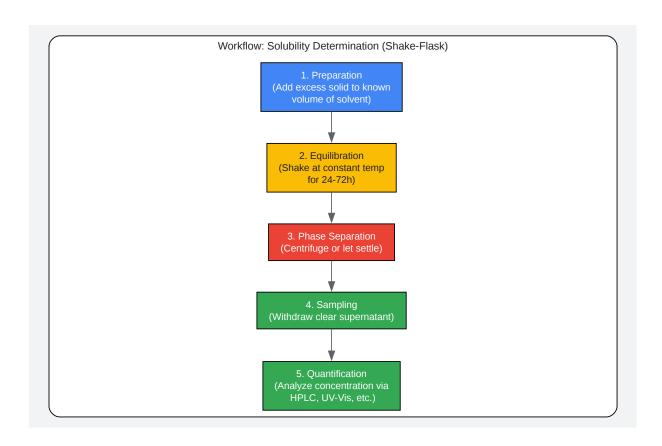
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- Preparation: Add an excess amount of solid 4-bromobenzonitrile to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container, such as a centrifuge tube or flask.
   [25] The solute and solvent must be pure.[24]
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) using an overhead shaker or rotator.[25][26] This ensures the solution reaches equilibrium saturation.
- Phase Separation: After equilibration, allow the mixture to stand or centrifuge it to separate the undissolved solid from the saturated solution.[25][27]
- Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Be cautious not to disturb the solid residue.[27]
- Quantification: Analyze the concentration of 4-bromobenzonitrile in the sample using a
  reliable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after
  solvent evaporation).[24] The calculated concentration is the solubility of the compound in
  that solvent at the specified temperature.





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